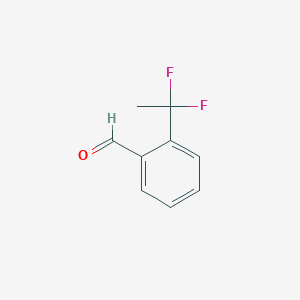

2-(1,1-Difluoroethyl)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKIXYCJRKFXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 1,1 Difluoroethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing a variety of transformations.

Nucleophilic Addition Reactions: Cyanohydrin, Acetal, and Hydrazone Formation

The electrophilic carbon of the aldehyde group in 2-(1,1-Difluoroethyl)benzaldehyde is susceptible to attack by various nucleophiles.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), this compound is expected to form the corresponding cyanohydrin. This reaction typically proceeds under basic conditions to generate the potent cyanide nucleophile.

Acetal Formation: The reaction with alcohols under acidic catalysis is predicted to yield an acetal. Initially, a hemiacetal is formed, which then reacts with a second equivalent of the alcohol to produce a stable acetal. This reaction is reversible and often requires the removal of water to drive it to completion. The use of a diol, such as ethylene (B1197577) glycol, would lead to the formation of a cyclic acetal.

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) is expected to readily form the corresponding hydrazone. This reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.

| Nucleophilic Addition Reaction | Reagents | Expected Product |

| Cyanohydrin Formation | NaCN, H+ | This compound cyanohydrin |

| Acetal Formation | 2 eq. CH3OH, H+ | This compound dimethyl acetal |

| Hydrazone Formation | H2NNH2 | This compound hydrazone |

Condensation Reactions for Schiff Bases and Imines

The reaction of this compound with primary amines is anticipated to yield Schiff bases or imines. This condensation reaction, typically catalyzed by acid or base, involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. A wide variety of primary amines can be used, leading to a diverse range of imine products.

| Amine Reactant | Expected Product Type |

| Aniline | N-(2-(1,1-Difluoroethyl)benzylidene)aniline |

| Ethylamine | N-(2-(1,1-Difluoroethyl)benzylidene)ethanamine |

| Hydroxylamine | This compound oxime |

This table illustrates expected products from condensation reactions. Specific yields and reaction conditions for this compound would require experimental validation.

Oxidation Pathways of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid. Various oxidizing agents can accomplish this transformation. Common reagents include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like Tollens' reagent ([Ag(NH3)2]+) or Benedict's solution (copper(II) citrate (B86180) complex). The expected product of the oxidation of this compound is 2-(1,1-Difluoroethyl)benzoic acid. The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule, though the 1,1-difluoroethyl group is generally robust to oxidation.

Reductions to Corresponding Alcohols and Hydrocarbons

The aldehyde functionality can be reduced to either a primary alcohol or a methylene (B1212753) group (hydrocarbon).

Reduction to Alcohol: The use of mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) is expected to reduce the aldehyde to the corresponding primary alcohol, [2-(1,1-Difluoroethyl)phenyl]methanol.

Reduction to Hydrocarbon: For the complete reduction of the aldehyde to a methyl group, forming 1-ethyl-2-(1,1-difluoroethyl)benzene, more vigorous conditions are required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) are standard methods for this transformation. The choice between these two methods would depend on the substrate's stability to acidic or basic conditions. Given the presence of the difluoroethyl group, the Wolff-Kishner reduction might be preferred to avoid potential side reactions under strongly acidic conditions.

Transformations of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally stable, but can participate in certain reactions under specific conditions.

Reactivity in Substitution Reactions at the Difluoroethyl Group

Direct nucleophilic substitution at the carbon bearing the two fluorine atoms is generally difficult due to the strength of the C-F bonds and the deactivating effect of the fluorine atoms. However, reactions involving the generation of a carbocation or a radical at the benzylic-like position could potentially lead to substitution. For instance, under radical conditions, it might be possible to replace a fluorine atom, although such reactions are not common and would require specific reagents to initiate the process. It is important to note that specific literature on such substitution reactions for this compound is not available, and this predicted reactivity is based on general principles of organofluorine chemistry.

Conversion of Related (Benzenesulfonyl)difluoromethylated Alcohols

The presence of the (benzenesulfonyl)difluoromethyl group introduces significant electronic effects that would influence the reactivity of the alcohol. The sulfonyl group is strongly electron-withdrawing, which can affect the stability of intermediates and the facility of the oxidation process. The reaction would likely proceed via standard oxidation mechanisms, where the choice of oxidant would be crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the fluorine and sulfonyl functionalities.

Common methods for the oxidation of primary alcohols to aldehydes that could potentially be applied include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640).

Dess-Martin Periodinane (DMP): A mild and selective oxidant for sensitive substrates.

TEMPO-catalyzed oxidations: Employs a stable nitroxyl (B88944) radical catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite.

The selection of the optimal method would require experimental investigation to balance reactivity and selectivity in the presence of the unique sulfonyl- and fluoro-containing substituent.

Explorations of C-F Bond Activation in Aromatic Systems

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. mdpi.com However, the development of methods for C-F bond activation is a highly active area of research due to the prevalence of organofluorine compounds in pharmaceuticals and materials science. bohrium.comnih.gov The 1,1-difluoroethyl group in this compound presents a potential site for such transformations.

C-F bond activation in aromatic systems can be broadly categorized into several approaches:

Transition Metal-Catalyzed Activation: Complexes of metals such as nickel, palladium, rhodium, and copper have been shown to mediate the cleavage of C-F bonds. mdpi.comresearchgate.net These reactions often involve oxidative addition of the C-F bond to a low-valent metal center, followed by further functionalization. For instance, nickel complexes with specific phosphine (B1218219) ligands are effective for the coupling of fluoroaromatics with Grignard reagents. mdpi.com

Metal-Free Activation: To avoid the cost and potential toxicity of transition metals, metal-free methods are being developed. These can involve the use of strong bases, main-group reagents, or photochemical activation. bohrium.comnih.gov For example, frustrated Lewis pairs and s-block metal complexes have shown promise in cleaving C-F bonds. bohrium.com

Photoredox Catalysis: This approach uses light to generate highly reactive radical ions that can facilitate C-F bond cleavage under mild conditions. nih.govnih.gov Organic photoredox catalysts can reduce the C-F bond to generate a carbon-centered radical, which can then be trapped by a hydrogen atom source or undergo cross-coupling reactions. nih.gov

The presence of the aromatic ring and the aldehyde group in this compound would influence the feasibility and outcome of C-F activation reactions. The electronic properties of the molecule and the specific reaction conditions would determine whether C-F activation can compete with other potential reactions.

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic properties of its two substituents: the aldehyde group (-CHO) and the 1,1-difluoroethyl group (-CF2CH3). Both are electron-withdrawing groups, which significantly deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Nucleophilic Aromatic Substitution Enabled by Fluorine Atoms

Nucleophilic aromatic substitution (SNA_r) is a key reaction for modifying electron-deficient aromatic rings. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and thus facilitating the reaction. libretexts.orglibretexts.org

The 1,1-difluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong -I effect). This effect, combined with the electron-withdrawing nature of the aldehyde group, makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack.

Key features of S_NAr on this substrate would be:

Activation: The electron-withdrawing substituents activate the ring for attack by nucleophiles.

Regioselectivity: These groups direct the incoming nucleophile to the ortho and para positions relative to themselves, as the negative charge of the Meisenheimer complex is delocalized onto these positions and can be stabilized by the withdrawing groups. libretexts.org

Leaving Group: In S_NAr reactions involving fluoroaromatics, the fluorine atom itself can act as a leaving group. Despite fluoride (B91410) being a poor leaving group in S_N2 reactions, in S_NAr the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to and stabilizes the anionic intermediate, making it a surprisingly effective leaving group in this context. stackexchange.com

Practical examples include the substitution of fluoride or other leaving groups on activated aromatic aldehydes with various nucleophiles like amines or alkoxides. nih.gov

Electrophilic Aromatic Substitution: Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is the archetypal reaction of benzene and its derivatives. However, the presence of deactivating groups on the ring significantly hinders this reaction. In this compound, both the aldehyde (-CHO) and the 1,1-difluoroethyl (-CF2CH3) groups are deactivating.

Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing resonance (-M) and inductive (-I) effects. It directs incoming electrophiles to the meta position. libretexts.orguci.edu This is because the resonance structures of the intermediate carbocation (sigma complex) for ortho and para attack place a positive charge adjacent to the positively polarized carbonyl carbon, which is highly unfavorable. The intermediate for meta attack avoids this destabilizing interaction. libretexts.org

1,1-Difluoroethyl Group (-CF2CH3): Fluoroalkyl groups are strongly deactivating due to the powerful inductive effect (-I) of the fluorine atoms. acs.org Like other deactivating groups that lack a lone pair for resonance donation, it is expected to be a meta-director.

With two deactivating, meta-directing groups on the ring, electrophilic aromatic substitution on this compound would be extremely difficult to achieve and would require harsh reaction conditions. If a reaction were to occur, the substitution would be directed to the positions that are meta to both substituents, which are positions 4 and 6. The relative directing power and steric hindrance of the two groups would influence the final product distribution.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1782543-66-1 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| Physical Form | Liquid |

| IUPAC Name | This compound |

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Effect |

| -CHO | Carbonyl | Strongly Deactivating | Meta |

| -CF₂CH₃ | Fluoroalkyl | Strongly Deactivating | Meta (inferred) |

Derivatization Strategies and Synthesis of Advanced Structures

Synthesis of Imino and Hydrazone Derivatives

The aldehyde group of 2-(1,1-difluoroethyl)benzaldehyde can be readily converted into imines (Schiff bases) and hydrazones through condensation reactions with primary amines and hydrazines, respectively. These reactions are typically straightforward and form the basis for further synthetic elaborations. Imines are important intermediates in various organic transformations and can be involved in multicomponent reactions.

Hydrazone derivatives are also significant, not only as stable compounds but also as precursors for the synthesis of various heterocyclic rings. For instance, the reaction of hydrazones with appropriate reagents can lead to the formation of pyrazole (B372694) and thiazole (B1198619) systems.

Incorporation into Heterocyclic Systems as a Key Building Block

The difluoroethylphenyl moiety can be integrated into a variety of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. The aldehyde functionality of this compound is the key handle for these cyclization reactions.

Benzothiazoles can be synthesized from 2-aminothiophenols and aldehydes. In this context, this compound can react with a 2-aminothiophenol (B119425) to form a benzothiazole (B30560) derivative bearing the 2-(1,1-difluoroethyl)phenyl group. The synthesis of indole (B1671886) derivatives, another important class of heterocycles, can also utilize aldehyde precursors. mdpi.com While specific examples with this compound are not prevalent in the provided search results, the general reactivity pattern of aldehydes suggests its potential in established indole syntheses like the Fischer, Bischler-Möhlau, or Larock indole syntheses, where an aldehyde or a derivative thereof is a key component. nih.gov

The formation of pyrazole and thiazole rings often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) or a thioamide, respectively. nih.govnih.gov An alternative strategy involves the use of an α,β-unsaturated ketone, which can be prepared from an aldehyde like this compound through an aldol (B89426) condensation. The resulting enone can then react with hydrazine to form a pyrazoline, which can be oxidized to a pyrazole. nih.gov

Similarly, thiazole synthesis, such as the Hantzsch thiazole synthesis, typically involves the reaction of an α-haloketone with a thioamide. mdpi.com While this does not directly use the aldehyde, the aldehyde can be a precursor to the required α-haloketone. A more direct approach could involve a multicomponent reaction where the aldehyde, a source of sulfur, and an amine combine to form a thiazole ring. mdpi.com

Construction of Complex Molecular Architectures via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Aldehydes are frequent participants in MCRs. For example, the Biginelli reaction, a well-known MCR, combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. The use of this compound in such reactions would lead to the corresponding fluorinated dihydropyrimidinones.

Another example is the Mannich reaction, which involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. nih.gov The Povarov reaction, a three-component reaction of an aldehyde, an aniline, and an electron-rich alkene, is another avenue for creating complex, nitrogen-containing heterocyclic structures. The Doebner reaction, a modification of the Doebner-von Miller reaction, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov The incorporation of the 2-(1,1-difluoroethyl)phenyl moiety into these complex scaffolds through MCRs is a powerful strategy for generating novel and potentially bioactive molecules. rsc.org

Precursors for Ligand and Coordination Compound Development

The derivatives of this compound, particularly those containing nitrogen and sulfur donor atoms from the synthesis of imines, hydrazones, and heterocycles, can act as ligands for coordination with metal ions. The presence of the difluoroethyl group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. These coordination compounds can have applications in catalysis, materials science, and as imaging agents.

Functionalized Materials and Polymer Synthesis

The aldehyde functionality of this compound makes it a suitable monomer or functionalizing agent for the synthesis of polymers and materials. researchgate.net For instance, it can be used to functionalize polymers that have amine or other reactive groups, thereby introducing the fluorinated moiety onto the polymer backbone or as a side chain. nih.gov This can be achieved through reductive amination or the formation of imine linkages, which can be reversible (dynamic covalent chemistry) or can be reduced to stable amine linkages. researchgate.net

The incorporation of the difluoroethyl group can impart specific properties to the resulting polymers, such as hydrophobicity, thermal stability, and altered solubility. These functionalized polymers could find applications in areas like coatings, membranes, and in the development of responsive materials. dntb.gov.uamdpi.com

Interactive Data Table: Derivatization Reactions of this compound

| Reaction Type | Reactants | Product Class | Potential Applications |

| Imination | Primary Amines | Imines (Schiff Bases) | Synthetic Intermediates, Ligands |

| Hydrazone Formation | Hydrazines | Hydrazones | Precursors for Heterocycles |

| Benzothiazole Synthesis | 2-Aminothiophenols | Benzothiazoles | Biologically Active Compounds |

| Indole Synthesis | Various (e.g., anilines, hydrazines) | Indoles | Pharmaceuticals, Agrochemicals |

| Pyrazole Synthesis | Hydrazines (with a dicarbonyl equivalent) | Pyrazoles | Pharmaceuticals, Dyes |

| Thiazole Synthesis | Thioamides (with an α-haloketone) | Thiazoles | Pharmaceuticals, Catalysts |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Medicinal Chemistry |

| Mannich Reaction | Amine, Active Hydrogen Compound | β-Amino Carbonyl Compounds | Synthetic Intermediates |

| Polymer Functionalization | Amine-functionalized polymers | Functionalized Polymers | Advanced Materials, Coatings |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-(1,1-Difluoroethyl)benzaldehyde. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the atomic connectivity and chemical environment can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the difluoroethyl group. The aldehydic proton would appear as a singlet in the downfield region, typically around 10 ppm. The aromatic protons would resonate in the range of 7.5-8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methyl protons of the 1,1-difluoroethyl group are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 190 ppm. The aromatic carbons would produce a set of signals between 125 and 140 ppm. The carbon of the difluoroethyl group attached to the benzene ring would be observed further upfield, and the methyl carbon would be the most shielded among the sp² and sp³ carbons. The carbon signals of the difluoroethyl group will exhibit splitting due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the CF₂ group. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift of this signal provides a direct confirmation of the fluorine environment.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.0 | s | Aldehyde (-CHO) |

| ¹H | ~7.5 - 8.0 | m | Aromatic (Ar-H) |

| ¹H | ~2.1 | t | Methyl (-CH₃) |

| ¹³C | ~190 | s | Carbonyl (C=O) |

| ¹³C | ~125 - 140 | m | Aromatic (Ar-C) |

| ¹³C | ~120 (t) | t | Difluoromethyl (-CF₂-) |

| ¹³C | ~25 (t) | t | Methyl (-CH₃) |

| ¹⁹F | Varies | q | Difluoro (-CF₂-) |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₈F₂O), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental formula. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and the loss of carbon monoxide (CO). For this compound, fragmentation of the difluoroethyl side chain would also be expected.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Interpretation |

| 170 | [C₉H₈F₂O]⁺ | Molecular Ion ([M]⁺) |

| 141 | [C₈H₅F₂]⁺ | Loss of formyl radical (-CHO) |

| 121 | [C₇H₅F₂]⁺ | Loss of methyl radical from [M-CHO]⁺ |

| 109 | [C₇H₅O]⁺ | Loss of difluoromethyl radical (-CF₂H) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Separation (GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide quantitative purity information and identify volatile impurities. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For related compounds like benzaldehyde (B42025), GC methods often utilize capillary columns with non-polar stationary phases. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For the analysis of benzaldehyde and its derivatives, reversed-phase HPLC is commonly used. nih.govresearchgate.net A C18 column is a typical choice for the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The purity of this compound can be determined by the area percentage of its peak in the chromatogram.

Table 3: Illustrative Chromatographic Conditions for the Analysis of Benzaldehyde Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC | Capillary column (e.g., DB-5) | Helium | FID or MS |

| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV (e.g., at 254 nm) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Computational Chemistry and Mechanistic Elucidation Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. For a molecule like 2-(1,1-difluoroethyl)benzaldehyde, DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a step-by-step understanding of how the molecule participates in chemical transformations.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles from studies on related substituted benzaldehydes can be applied. For instance, in reactions involving the aldehyde group, such as nucleophilic additions or oxidations, DFT can be used to model the approach of the reactant and the subsequent bond-forming and bond-breaking processes. The presence of the ortho-(1,1-difluoroethyl) group is expected to exert significant steric and electronic influence on these reaction pathways.

Computational studies on similar systems, such as the palladium-catalyzed enantioselective α-alkenylation of alkylamines, have demonstrated the critical role of substituent electronic effects in facilitating reactions. acs.org In such cases, electron-withdrawing groups were found to be crucial for the desired reactivity. acs.org Similarly, DFT calculations for this compound would likely show that the electron-withdrawing nature of the difluoroethyl group enhances the electrophilicity of the aldehyde carbon, potentially lowering the activation barrier for nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

A hypothetical DFT study on the reaction of this compound with a nucleophile would involve optimizing the geometries of the reactants, the transition state, and the product. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Nucleophilic Addition to Substituted Benzaldehydes

| Compound | Relative Energy of Reactants (kcal/mol) | Relative Energy of Transition State (kcal/mol) | Relative Energy of Product (kcal/mol) | Activation Energy (kcal/mol) |

| Benzaldehyde | 0.0 | 15.2 | -5.8 | 15.2 |

| This compound | 0.0 | 12.5 | -7.1 | 12.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend based on the electronic effects of the difluoroethyl group.

Prediction and Analysis of Regioselectivity and Stereoselectivity

Computational methods are particularly adept at predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, these predictions are crucial for understanding its synthetic utility.

Regioselectivity in electrophilic aromatic substitution reactions on the benzene (B151609) ring is governed by the directing effects of the existing substituents. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. The ortho-(1,1-difluoroethyl) group is also electron-withdrawing and would further deactivate the ring. DFT calculations can quantify this effect by modeling the stability of the Wheland intermediates formed upon electrophilic attack at the different positions (ortho, meta, para) on the ring. The position leading to the most stable intermediate would be the favored site of substitution. Computational studies on substituted benzynes have shown that inductively withdrawing groups strongly influence regioselectivity. nih.gov

In the case of nucleophilic aromatic substitution, which is facilitated by electron-withdrawing groups, the difluoroethyl group would enhance the ring's susceptibility to attack. numberanalytics.com

Stereoselectivity often arises in reactions at the aldehyde carbonyl group. For example, in a nucleophilic addition, the two faces of the planar carbonyl group may not be equivalent due to the presence of the chiral center in the difluoroethyl group (if the two other substituents on that carbon are different) or due to the steric bulk of the ortho substituent. DFT calculations can be used to model the transition states for attack from each face. The energy difference between these diastereomeric transition states would determine the stereochemical outcome of the reaction.

Elucidation of Electronic Properties and Their Impact on Reactivity

The electronic properties of this compound are significantly influenced by the presence of the fluorine atoms. Fluorine is the most electronegative element, and its inclusion in the ethyl group leads to a strong electron-withdrawing inductive effect. This has a profound impact on the reactivity of both the aldehyde functional group and the aromatic ring.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the charge distribution within the molecule. It is expected that the carbon atoms of the difluoroethyl group and the ortho-carbon of the benzene ring will be significantly electron-deficient. This electron deficiency is relayed through the sigma framework of the molecule.

The electron-withdrawing nature of the difluoroethyl group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. numberanalytics.com This is a key aspect of its reactivity. Conversely, the aromatic ring is deactivated towards electrophilic aromatic substitution due to the reduced electron density. numberanalytics.com

Table 2: Hypothetical Calculated Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Aldehyde Carbon | +0.25 |

| Aldehyde Oxygen | -0.35 |

| C1 (ipso-carbon) | +0.10 |

| C2 (ortho-carbon with substituent) | +0.15 |

| Cα of ethyl group | -0.10 |

| Cβ of ethyl group | +0.40 |

| Fluorine atoms (average) | -0.28 |

Note: This data is illustrative and represents the expected charge distribution based on the known electronic effects of the substituents.

Examination of Hydrogen Bonding Characteristics of the Difluoromethyl Group

A particularly interesting feature of molecules containing a difluoromethyl (CF2H) or a similar group is the ability of the C-H bond to act as a hydrogen bond donor. nih.govacs.org This is somewhat counterintuitive, as C-H bonds are generally considered poor hydrogen bond donors. However, the presence of the two highly electronegative fluorine atoms polarizes the C-H bond, increasing the positive partial charge on the hydrogen atom and making it capable of forming hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms. nih.govacs.org

Computational studies have been instrumental in characterizing these weak hydrogen bonds. nih.govacs.org Methods like Atoms in Molecules (AIM) theory can be used to identify bond critical points between the hydrogen of the difluoroethyl group and a hydrogen bond acceptor, providing evidence for the existence of an interaction. The strength of these hydrogen bonds can be estimated by calculating the interaction energy between this compound and a model hydrogen bond acceptor.

These hydrogen bonding interactions can play a significant role in determining the conformational preferences of the molecule, its crystal packing, and its interactions with biological macromolecules. For example, an intramolecular hydrogen bond between the difluoroethyl C-H and the aldehyde oxygen could influence the orientation of the side chain.

Conformational Analysis and Energy Landscapes of Fluorinated Systems

The presence of the ortho-substituent in this compound gives rise to the possibility of different rotational isomers, or conformers. The rotation around the single bond connecting the difluoroethyl group to the benzene ring and the rotation around the bond connecting the aldehyde group to the ring are two key conformational degrees of freedom.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. By calculating the relative energies of these conformers, it is possible to determine the most stable arrangement of the atoms in space. These calculations typically involve optimizing the geometry of each conformer and then calculating its single-point energy at a higher level of theory.

For ortho-substituted benzaldehydes, the relative orientation of the aldehyde group with respect to the substituent is a critical factor. researchgate.netias.ac.in There can be syn and anti conformers, where the aldehyde C=O bond points towards or away from the ortho-substituent, respectively. The relative stability of these conformers is determined by a balance of steric repulsion and electronic interactions.

The energy landscape of this compound can be mapped by performing relaxed potential energy surface scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. This provides a detailed picture of the rotational barriers and the pathways for interconversion between different conformers. Studies on other ortho-substituted systems have shown that the size and nature of the substituent significantly impact these rotational barriers. mdpi.com

Applications in Advanced Materials and Chemical Technologies

Development of Functionalized Polymers and Resins with Enhanced Properties

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing material properties. Fluoropolymers are known for their high thermal stability, chemical inertness, and low surface energy. nih.gov The 1,1-difluoroethyl group in 2-(1,1-Difluoroethyl)benzaldehyde makes it a valuable monomer or precursor for creating fluorinated polymers with tailored functionalities.

The aldehyde group serves as a reactive handle for various polymerization and modification reactions. For instance, it can participate in condensation polymerizations or be used to graft onto existing polymer backbones. The resulting polymers can exhibit a range of desirable characteristics. The presence of the difluoroethyl group can significantly increase the thermal and chemical resistance of the polymer compared to its non-fluorinated analogues. nih.gov This makes such polymers suitable for applications in harsh environments.

Furthermore, the introduction of the difluoroethyl group can modify the electronic properties and the chain-packing of the polymer, which can be advantageous in specific applications. For example, in the context of polyimides, the incorporation of fluorinated groups like trifluoromethyl has been shown to decrease the dielectric constant and improve optical transparency, properties that are highly sought after in the microelectronics industry. researchgate.net While direct studies on polymers derived from this compound are not extensively documented in publicly available literature, the known effects of the difluoroethyl group suggest its potential to create polymers with a unique set of enhanced properties. acs.org

Table 1: Comparison of General Properties of Fluorinated vs. Non-Fluorinated Polymers

| Property | Typical Non-Fluorinated Polymer (e.g., Polyethylene) | Typical Fluorinated Polymer (e.g., PTFE) | Potential Influence of this compound Incorporation |

|---|---|---|---|

| Thermal Stability | Lower | Higher | Increases thermal stability of the resulting polymer. |

| Chemical Resistance | Variable | Excellent | Enhances resistance to chemicals and solvents. |

| Surface Energy | Higher | Lower | Leads to polymers with lower surface energy, imparting non-stick and self-cleaning properties. |

| Dielectric Constant | Higher | Lower | Can lower the dielectric constant, beneficial for electronic applications. |

| Reactivity for Functionalization | Dependent on monomer | Generally low | The aldehyde group provides a reactive site for further chemical modifications. |

Use in Coatings and Adhesives

The properties that make fluoropolymers attractive for bulk materials also translate to their use in coatings and adhesives. Fluoropolymer-based coatings are prized for their durability, weather resistance, and protective qualities. specialchem.comresearchgate.net Similarly, fluoropolymer adhesives exhibit excellent chemical and thermal stability. specialchem.com

The integration of this compound into coating and adhesive formulations can offer several advantages. The aldehyde group can react with various functional groups in resins or on surfaces, leading to strong covalent bonds and improved adhesion. This is particularly useful in creating cross-linked networks that enhance the mechanical strength and durability of the coating or adhesive.

The presence of the difluoroethyl group contributes to the low surface energy of the coating, resulting in anti-graffiti, stain-resistant, and easy-to-clean surfaces. etnatec.com In adhesives, the fluorinated component can improve the bonding to low-surface-energy plastics and provide resistance to harsh chemical environments. specialchem.com For instance, fluorinated polyester (B1180765) resins are used to formulate high-performance anti-graffiti coatings. etnatec.com

Intermediates in the Production of Specialty Chemicals and Fine Chemicals

Fluorinated organic compounds are of great importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly alter the biological activity of a molecule. nih.gov Benzaldehyde (B42025) and its derivatives are versatile intermediates in organic synthesis. atamanchemicals.comrug.nl

This compound, with its reactive aldehyde group and the property-modifying difluoroethyl substituent, is a valuable building block for the synthesis of complex, high-value molecules. google.comgoogle.com The aldehyde can be transformed into a wide range of other functional groups, allowing for the construction of diverse molecular architectures. The ortho-substitution pattern can also be used to direct subsequent reactions on the aromatic ring. liberty.edugoogle.com

The synthesis of fluorinated benzaldehydes is an area of active research, indicating their importance as precursors. google.comgoogle.com These compounds can be used to create active pharmaceutical ingredients, pesticides, and other specialty chemicals where the presence of the difluoroethyl group can enhance efficacy and stability.

Potential in Optoelectronic Materials Through Derivative Synthesis

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. The performance of these materials is highly dependent on their molecular structure and electronic properties.

The synthesis of conjugated molecules from benzaldehyde derivatives is a common strategy for creating new optoelectronic materials. researchgate.net The introduction of fluorine atoms into these conjugated systems can have a profound impact on their properties, often leading to improved device performance. Fluorination can lower the energy levels of the molecular orbitals, improve charge transport characteristics, and increase the stability of the material.

While specific research on the optoelectronic applications of derivatives of this compound is not widely reported, its structure suggests significant potential. The combination of the aldehyde group for building conjugated systems and the electron-withdrawing difluoroethyl group for tuning electronic properties makes it an attractive starting material for the synthesis of novel fluorinated organic semiconductors. The photochemical reactivity of benzaldehyde-containing polymers has also been explored for optical applications. chemrxiv.org

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1782543-66-1 | sigmaaldrich.com |

| Molecular Formula | C9H8F2O | sigmaaldrich.com |

| Molecular Weight | 170.16 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Role in Medicinal Chemistry and Agrochemical Development

Building Block for the Synthesis of Biologically Active Molecules

Fluorinated building blocks are integral to the development of new pharmaceuticals and agrochemicals. sigmaaldrich.comossila.comenamine.net The introduction of fluorine or a fluorinated alkyl group can significantly alter a molecule's physical and chemical properties, including its stability, reactivity, lipophilicity, and acidity, with minimal steric disruption. sigmaaldrich.com This modulation of properties is a critical strategy in the identification and optimization of lead compounds. sigmaaldrich.com It is estimated that approximately 20-30% of all new approved drugs and about 25% of licensed herbicides contain at least one fluorine atom. sigmaaldrich.comenamine.net

The compound 2-(1,1-Difluoroethyl)benzaldehyde is a valuable building block due to its dual functionality. The aldehyde group provides a reactive handle for a variety of chemical reactions, such as reductive amination, oxidation to a carboxylic acid, and the formation of carbon-carbon bonds through aldol (B89426) or Wittig-type reactions. This allows for its incorporation into a diverse array of molecular scaffolds. The 1,1-difluoroethyl group, as will be discussed, offers specific advantages in terms of bioisosterism and physicochemical property modulation. The strategic use of such fluorinated building blocks enables chemists to systematically explore structure-activity relationships (SAR) and fine-tune the properties of molecules to enhance their biological efficacy. enamine.net

Bioisosteric Replacement Strategies with the 1,1-Difluoroethyl Moiety

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to improve a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. informahealthcare.comcambridgemedchemconsulting.com The 1,1-difluoroethyl group has emerged as a valuable bioisostere for several common functional groups.

As an Isostere for Methoxyl and Hydroxyl Groups

The 1,1-difluoroethyl group is frequently employed as a bioisostere for the methoxy (B1213986) group. nih.govcas.cn Aryl ethers, such as those containing a methoxy group, can be susceptible to metabolic degradation. nih.govcas.cn Replacing the methoxy group with the more metabolically stable 1,1-difluoroethyl group can address this liability. nih.gov This substitution is often well-tolerated by biological targets as the 1,1-difluoroethyl group mimics some of the steric and electronic features of the methoxy group. nih.govcas.cn

The difluoromethyl group (CF2H), a component of the 1,1-difluoroethyl moiety, is also considered a bioisostere of the hydroxyl (-OH) group. researchgate.netresearchgate.netsci-hub.se While fluorine's van der Waals radius is similar to that of a hydroxyl group, allowing for steric replacement, the electronic properties are quite different. informahealthcare.com The CF2H group can act as a hydrogen bond donor, a key interaction for many biological targets, though it is generally weaker than a hydroxyl group. researchgate.netresearchgate.netbohrium.com

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hydrogen Bond Capability |

| Hydrogen (H) | 1.20 | 2.20 | - |

| Fluorine (F) | 1.47 | 3.98 | Acceptor |

| Hydroxyl (-OH) | 1.40 (O) | 3.44 (O) | Donor & Acceptor |

| Methoxy (-OCH3) | ~1.4 (O) | 3.44 (O) | Acceptor |

| 1,1-Difluoroethyl (-CF2CH3) | - | - | Weak Donor |

Data compiled from multiple sources. informahealthcare.com

As a Lipophilic Hydrogen-Bond Donor

A significant feature of the difluoromethyl (CF2H) group is its ability to act as a lipophilic hydrogen-bond donor. researchgate.netresearchgate.netacs.org The two highly electronegative fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding. researchgate.net This is a unique property, as traditional hydrogen bond donors are typically polar. The ability to introduce a hydrogen bond donor into a more lipophilic environment can be advantageous for membrane permeability and binding to hydrophobic pockets of target proteins. researchgate.net Studies have shown that the hydrogen bond donating capacity of the CF2H group is comparable to that of thiophenols and anilines, but weaker than that of hydroxyl groups. bohrium.comacs.orgeventact.com

Influence of Fluorination on Compound Lipophilicity and Bioavailability

Lipophilicity is a critical physicochemical parameter that influences a wide range of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a drug candidate. soton.ac.ukresearchgate.net The introduction of fluorine into a molecule can have a complex and sometimes counterintuitive effect on its lipophilicity. nih.gov While it is often assumed that fluorination increases lipophilicity, this is not always the case, particularly in aliphatic systems. nih.gov

Fluorination can also impact a compound's bioavailability by altering its pKa. The high electronegativity of fluorine can reduce the basicity of nearby functional groups, which can lead to improved membrane permeation and, consequently, better oral absorption and bioavailability. tandfonline.com

Precursor for Potential Therapeutic Agents and Modulators

A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.orgravimiamet.ee this compound, by virtue of its reactive aldehyde functionality and the presence of the difluoroethyl moiety, is a valuable precursor for the synthesis of a wide range of potential therapeutic agents and modulators. ossila.comenamine.net The aldehyde can be readily converted into various other functional groups, allowing for the construction of complex molecular architectures. The 1,1-difluoroethyl group is often incorporated into these molecules to enhance their metabolic stability, binding affinity, or pharmacokinetic properties. nih.govcas.cn

Intermediate in the Synthesis of Herbicides and Pesticides

In addition to its role in medicinal chemistry, this compound also serves as an important intermediate in the synthesis of modern agrochemicals, including herbicides and pesticides. sigmaaldrich.comgoogle.com The introduction of fluorinated moieties into agrochemicals can significantly enhance their biological activity and selectivity. sigmaaldrich.comossila.com The 1,1-difluoroethyl group, when incorporated into the structure of a potential herbicide or pesticide, can improve its efficacy and metabolic resistance in the target organism, leading to more effective and environmentally safer crop protection agents. informahealthcare.com

Strategies for Enhancing Metabolic Stability Through C-F Bond Incorporation

The introduction of carbon-fluorine (C-F) bonds into drug candidates and agrochemicals is a widely employed strategy to enhance metabolic stability. This approach is centered on the unique properties of the fluorine atom, which can significantly alter the physicochemical and pharmacokinetic characteristics of a molecule. The compound this compound serves as a pertinent example of a structure where the incorporation of a difluoroethyl group can be anticipated to confer enhanced metabolic robustness.

The primary rationale for using fluorine to block metabolic soft spots is the high strength of the C-F bond compared to a carbon-hydrogen (C-H) bond. This increased bond energy makes the C-F bond less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. tandfonline.comcambridgemedchemconsulting.com By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the rate of oxidative metabolism at that site can be significantly reduced. tandfonline.com

Furthermore, the introduction of fluorine can have a profound impact on the electronic properties of the molecule. Fluorine is the most electronegative element, and its presence can lower the pKa of nearby functional groups, which can in turn influence bioavailability and binding affinity. nih.gov The difluoromethyl group (CF2H), as present in the ethyl group of this compound, is of particular interest as it can act as a bioisostere for other functional groups that are prone to metabolism, such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. princeton.edu This bioisosteric replacement can help maintain or even improve the biological activity of a compound while simultaneously protecting it from rapid metabolic degradation.

The following table illustrates the impact of fluorination on the metabolic stability of various compounds, demonstrating the general principle that would apply to structures like this compound. The data is based on analogous compounds where such modifications have been studied.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues

| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Improvement in Metabolic Stability | Reference |

| 1 | SCH 48461 | Ezetimibe | Enhanced in vivo potency and metabolic stability | tandfonline.com |

| 2 | Anisole (PhOCH3) | Difluoroanisole (PhOCF2H) | Strikes a better balance of properties with noticeable advantages over PhOCF3 | nih.gov |

| 3 | Lamivudine (3TC) | Emtricitabine (FTC) | Consistently more potent HIV-1 inhibitor, implying better interaction with the target which can be related to stability at the active site | nih.gov |

This table presents data from analogous compounds to illustrate the principle of enhanced metabolic stability through fluorination, as direct metabolic data for this compound is not publicly available.

In the context of this compound, the difluoroethyl group is expected to shield the adjacent benzylic position from oxidative metabolism. The aldehyde group itself is a site of potential metabolism, often being oxidized to a carboxylic acid or reduced to an alcohol. The presence of the electron-withdrawing difluoroethyl group at the ortho position could modulate the reactivity of the aldehyde, potentially influencing its metabolic fate.

Future Research Directions and Emerging Opportunities

Design and Development of Novel Catalytic Systems for Difluoroethylation

The introduction of a difluoroethyl group into aromatic compounds is a key area of ongoing research. Future efforts are expected to concentrate on creating more efficient and selective catalytic systems. While transition metals like palladium and copper are currently used, there is a growing interest in exploring more abundant and less toxic metals such as iron, nickel, and cobalt. acs.org Photoredox catalysis also presents a promising alternative, offering milder reaction conditions. nih.gov

A significant focus will be on the design of new ligands to enhance the performance of these metal catalysts, improving reaction yields and tolerance to various functional groups. Additionally, the development of heterogeneous catalysts, which are in a different phase from the reactants, could simplify the purification process and allow for catalyst recycling, aligning with the principles of green chemistry.

Exploration of Enantioselective Synthesis Pathways for Chiral Derivatives

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is crucial in the pharmaceutical and agrochemical industries. Developing methods for the enantioselective synthesis of 2-(1,1-difluoroethyl)benzaldehyde derivatives is a key challenge and a significant area for future research. The primary goal is to create asymmetric catalytic systems that can control the stereochemical outcome of the difluoroethylation reaction.

The design of chiral ligands is central to this effort. nih.gov Organocatalysis, which employs small organic molecules as catalysts, offers a powerful alternative to metal-based systems for these transformations. springernature.com Future research is also likely to investigate the use of chiral auxiliaries, which are temporarily attached to the starting material to guide the stereoselective addition of the difluoroethyl group.

Expansion of Applications in Emerging Functional Materials Science

The presence of fluorine atoms imparts unique electronic properties to organic compounds, making them valuable in materials science. The this compound unit can be incorporated into polymers, liquid crystals, and organic light-emitting diodes (OLEDs).

Future research will likely focus on synthesizing new polymers and co-polymers containing this fluorinated building block to investigate their thermal stability, dielectric properties, and optical characteristics. The creation of novel liquid crystalline materials incorporating the 2-(1,1-difluoroethyl)phenyl group could lead to advanced display technologies. Furthermore, the development of functional materials with tailored electronic properties for use in sensors and other electronic devices is a promising field of exploration.

Innovative Strategies in Targeted Drug Discovery and Agrochemical Innovation

Fluorine atoms can significantly enhance the properties of bioactive molecules, including their metabolic stability and binding affinity. The this compound scaffold is a valuable starting point for creating new drug candidates and agrochemicals. nih.govnih.gov

Future research will involve using this building block to synthesize libraries of compounds for high-throughput screening against various therapeutic targets. nih.gov Computational modeling and structure-based drug design will be instrumental in guiding the synthesis of more potent and selective molecules. nih.govnih.gov In agriculture, this could lead to the development of more effective and environmentally friendly pesticides. The use of this scaffold to create complex, biologically active molecules is another exciting area of research.

Sustainable Synthetic Methodologies for Fluorinated Benzaldehydes

Developing environmentally friendly methods for synthesizing fluorinated compounds is a critical goal for the chemical industry. dovepress.com Future research will focus on several key areas to improve sustainability.

The use of greener solvents, such as water or bio-based alternatives, will be explored to replace traditional volatile organic compounds. mdpi.com The development of catalytic systems that operate under milder conditions with lower energy consumption is also a priority. mdpi.com Flow chemistry, which involves continuous production, offers advantages in safety, scalability, and control, and its application to the synthesis of this compound is an area of active investigation. mdpi.com Additionally, research into renewable starting materials and more atom-economical synthetic routes will contribute to more sustainable manufacturing processes. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,1-difluoroethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the 1,1-difluoroethyl group via cross-coupling or nucleophilic substitution. For example, 1,1-difluoroethyl chloride (DFEC) can react with benzaldehyde derivatives under palladium catalysis to form the target compound. Key factors include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents. A 2024 study demonstrated that using DFEC with Pd(PPh₃)₄ in anhydrous THF at 80°C yielded 72% product purity, while side reactions (e.g., over-fluorination) were minimized by controlling reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the difluoroethyl group’s presence and regiochemistry. For instance, ¹⁹F NMR typically shows a singlet at δ -110 to -120 ppm for CF₂ groups. X-ray crystallography can resolve steric effects of the difluoroethyl moiety on the benzaldehyde ring. Infrared (IR) spectroscopy identifies aldehyde C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹). Comparative data from NIST’s Chemistry WebBook for similar fluorinated aldehydes (e.g., 2-fluoro-4-methylbenzaldehyde) provide reference spectra .

Q. What stability challenges arise during storage or handling of this compound?

- Methodological Answer : The compound’s aldehyde group is prone to oxidation, requiring storage under inert atmospheres (argon) at 2–8°C. Stability studies indicate decomposition (<5% over 6 months) when stored in amber vials with molecular sieves. Differential Scanning Calorimetry (DSC) can assess thermal stability, with decomposition onset temperatures typically >150°C. Avoid aqueous environments to prevent hydrolysis of the difluoroethyl group .

Advanced Research Questions

Q. How does the 1,1-difluoroethyl group influence the compound’s electronic properties and reactivity in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing CF₂ group reduces electron density on the benzaldehyde ring, lowering LUMO energy (-2.1 eV vs. -1.7 eV for non-fluorinated analogs). This enhances electrophilicity, making it a better substrate for nucleophilic additions (e.g., Grignard reactions). Experimental validation via cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential compared to benzaldehyde derivatives without fluorination .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition assays often stem from impurities (e.g., residual Pd catalysts) or solvent effects. High-resolution LC-MS can identify impurities, while standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in cell assays) improve reproducibility. A 2025 study resolved conflicting IC₅₀ values (5–50 µM) by demonstrating that aggregation-prone derivatives require sonication before testing .

Q. How can computational models predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Molecular docking and Molecular Dynamics (MD) simulations predict interactions between the difluoroethyl group and catalytic pockets. For example, in Pd-catalyzed Suzuki couplings, steric maps generated using Schrödinger Suite show that the CF₂ group directs cross-coupling to the para position (87% selectivity) due to reduced steric hindrance. Transition-state modeling with Gaussian 16 software further validates these predictions .

Q. What are the environmental implications of this compound degradation byproducts?

- Methodological Answer : Hydrolysis under acidic conditions generates 1,1-difluoroethanol and benzaldehyde, both of which require EPA-compliant toxicity assessments. Gas chromatography-mass spectrometry (GC-MS) identifies these byproducts at ppm levels. A 2024 OECD 301F biodegradability test showed <10% degradation over 28 days, suggesting persistence in aquatic systems. Remediation strategies include advanced oxidation processes (AOPs) with TiO₂ photocatalysts .

Key Research Gaps and Recommendations

- Synthetic Efficiency : Optimize catalytic systems (e.g., Ni/ligand complexes) to reduce Pd usage and cost .

- Toxicity Profiling : Conduct full OECD 423 acute oral toxicity studies to classify environmental risks .

- Scale-Up Challenges : Investigate continuous-flow reactors to mitigate exothermic side reactions during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.